2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-
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Overview
Description
2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)- is a chemical compound with the molecular formula C11H20O2. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a tetrahydrofuran ring substituted with a methyl group and a 4-methyl-3-penten-1-yl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)- involves the catalytic hydrogenation of 2-furanmethanol. In this process, 2-furanmethanol is subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. This reaction results in the reduction of the furan ring to a tetrahydrofuran ring, yielding the desired compound .
Industrial Production Methods
Industrial production of 2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)- typically involves large-scale catalytic hydrogenation processes. These processes are carried out in specialized reactors designed to handle high pressures and temperatures, ensuring efficient conversion of starting materials to the target compound. The use of continuous flow reactors and advanced catalytic systems enhances the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Reagents such as alkyl halides and nucleophiles like sodium hydride (NaH) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanol, tetrahydro-α,α,5-trimethyl-5-(4-methyl-3-cyclohexen-1-yl)-: A stereoisomer with similar structural features but different spatial arrangement of atoms.
Tetrahydro-5-methyl-2-furanmethanol: Another derivative of furan with a similar tetrahydrofuran ring structure.
Uniqueness
2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrahydrofuran ring with a 4-methyl-3-penten-1-yl group makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
71735-73-4 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(2S,5R)-5-methyl-5-(4-methylpent-3-enyl)oxolan-2-ol |
InChI |
InChI=1S/C11H20O2/c1-9(2)5-4-7-11(3)8-6-10(12)13-11/h5,10,12H,4,6-8H2,1-3H3/t10-,11+/m0/s1 |
InChI Key |
XMUFJLLRDCVSDT-WDEREUQCSA-N |
Isomeric SMILES |
CC(=CCC[C@@]1(CC[C@H](O1)O)C)C |
SMILES |
CC(=CCCC1(CCC(O1)O)C)C |
Canonical SMILES |
CC(=CCCC1(CCC(O1)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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